molecular formula C11H12BrF2NO B1529119 4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine CAS No. 1704080-67-0

4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine

Cat. No.: B1529119
CAS No.: 1704080-67-0
M. Wt: 292.12 g/mol
InChI Key: PCIAZCNUQDTZGD-UHFFFAOYSA-N
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Description

“4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine” is an organic compound . It belongs to the class of organic compounds known as retro-dihydrochalcones . These are a form of normal dihydrochalcones that are structurally distinguished by the lack of oxygen functionalities at the C2’- and C6’-positions .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H12BrF2NO . The molecular weight is 292.12 .

Scientific Research Applications

Synthesis and Chemical Reactions

Morpholine derivatives, including those with bromo and difluoromethyl phenyl groups, are often key intermediates in the synthesis of various compounds. For instance, the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate for anticoagulant rivaroxaban, showcases the utility of morpholine derivatives in producing medically relevant compounds through complex synthetic routes involving bromobenzene as a starting material (Luo Lingyan et al., 2011). Similarly, 4-(Phenylsulfonyl) morpholine, another morpholine derivative, has been studied for its antimicrobial and modulating activity, indicating the potential of these compounds in biologically active applications (M. A. Oliveira et al., 2015).

Material Science Applications

Morpholine derivatives also find applications in material science, such as in the development of anion exchange membranes for fuel cells. A study on flexibly crosslinked and post-morpholinium-functionalized poly(2,6-dimethyl-1,4-phenylene oxide) anion exchange membranes demonstrates the role of morpholine-based compounds in enhancing the ionic conductivity and chemical stability of membranes for electrochemical applications, offering a glimpse into the potential utility of 4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine in similar contexts (Li Gao et al., 2020).

Novel Synthetic Pathways

The reactivity and functionalization of morpholine derivatives provide novel pathways for the synthesis of complex molecules. For example, the development of a novel safety-catch amine protection strategy using a 9-(4-bromophenyl)-9-fluorenyl group highlights the versatility of bromophenyl and morpholine functionalities in synthetic organic chemistry, offering potential insights into how this compound could be used in similar innovative synthetic methods (Simon Surprenant & W. Lubell, 2006).

Safety and Hazards

The safety data sheet for a related compound, “4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

4-[2-bromo-4-(difluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO/c12-9-7-8(11(13)14)1-2-10(9)15-3-5-16-6-4-15/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIAZCNUQDTZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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